Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate
Description
Significance of Protected Amino Acids as Chiral Building Blocks in Complex Molecule Construction
Amino acids are fundamental building blocks of life, and their inherent chirality makes them invaluable starting materials in asymmetric synthesis. By utilizing amino acids as chiral precursors, chemists can introduce specific stereochemistry into a target molecule, which is often crucial for its biological activity. nih.gov However, the presence of at least two reactive functional groups—the amino group and the carboxylic acid group—necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. researchgate.netresearchgate.net
Protected amino acids serve as robust chiral building blocks that can be elaborated into a wide array of complex structures, including peptides, peptidomimetics, and other biologically active compounds. researchgate.net The protection of the amino and carboxyl termini allows for the sequential and controlled formation of amide bonds, which is the foundation of peptide synthesis. Furthermore, these protected derivatives are not limited to peptide chemistry; they are widely employed in the synthesis of alkaloids, antibiotics, and other natural products and pharmaceuticals where the introduction of a chiral amine-containing fragment is required.
Rationale for Orthogonal Protecting Group Strategies in Multi-Step Synthesis (e.g., Boc and Benzyl (B1604629) groups)
In the synthesis of complex molecules that require multiple steps, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an orthogonal protecting group strategy, where different protecting groups are chosen such that each can be removed by a specific set of reagents and conditions without affecting the others. orgsyn.orgbldpharm.com This approach provides chemists with precise control over the synthetic sequence, enabling the construction of highly complex architectures. pharmaffiliates.com
A classic example of an orthogonal protection scheme is the use of the tert-butoxycarbonyl (Boc) group for protecting amines and the benzyl (Bn) group for protecting carboxylic acids. The Boc group is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA). rsc.org In contrast, the benzyl group is stable to acidic conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst). rsc.org This difference in reactivity allows for the selective deprotection of either the amine or the carboxylic acid, providing a versatile strategy for multi-step synthesis. This orthogonality is crucial in solid-phase peptide synthesis and in the solution-phase synthesis of complex organic molecules.
Overview of Benzyl 4-{[(tert-butoxycarbonyl)carbonyl]amino}butanoate as a Key Intermediate in Chemical Synthesis
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is a prime example of an orthogonally protected amino acid derivative that serves as a valuable intermediate in chemical synthesis. This compound is a derivative of 4-aminobutanoic acid (GABA), an important neurotransmitter, and incorporates the aforementioned orthogonal protection strategy.
Structural Features and Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| Amine Protection | tert-butoxycarbonyl (Boc) |
| Carboxyl Protection | Benzyl (Bn) |
The structure of this compound combines the acid-labile Boc group on the nitrogen atom and the hydrogenolysis-labile benzyl ester on the carboxyl group. This arrangement makes it an ideal building block for introducing a four-carbon amino acid scaffold into a larger molecule. The synthetic utility of this compound lies in the ability to selectively deprotect either terminus. For instance, removal of the Boc group with acid yields a free amine, which can then undergo acylation or alkylation. Conversely, removal of the benzyl group by hydrogenation provides a free carboxylic acid, ready for amide bond formation or other carboxylate chemistries.
This dual-protection scheme makes this compound and its analogues key intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other complex, biologically active molecules where precise control over reactive functional groups is essential.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-7-10-14(18)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULXHTDTBJDFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 4 Tert Butoxycarbonyl Carbonyl Amino Butanoate
Direct Esterification and Amine Protection Routes
The synthesis of Benzyl (B1604629) 4-{[(tert-butoxy)carbonyl]amino}butanoate fundamentally requires two transformations: the protection of the primary amine with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxylic acid with a benzyl group. The sequence of these steps is critical and defines the primary synthetic pathways.
Synthesis from 4-Aminobutanoic Acid (GABA)
A common and direct approach begins with the naturally occurring neurotransmitter 4-aminobutanoic acid (GABA). This pathway can proceed in two distinct sequences:
Route A: Amine Protection Followed by Esterification The first step involves the selective N-protection of GABA. This is typically achieved by reacting GABA with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under aqueous alkaline conditions, often using sodium hydroxide (B78521) or sodium bicarbonate to facilitate the reaction. This method is advantageous as the by-products are easily removed, yielding N-Boc-GABA (4-{[(tert-butoxy)carbonyl]amino}butanoic acid).
The subsequent esterification of N-Boc-GABA with benzyl alcohol can be performed under various conditions. A classic method is the Fischer-Speier esterification, which uses an acid catalyst like p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water. However, care must be taken as the Boc group is acid-labile. nih.gov Milder, neutral conditions are often preferred, such as reacting N-Boc-GABA with a benzylating agent like benzyl bromide in the presence of a non-nucleophilic base (e.g., cesium carbonate). Another approach employs 2-benzyloxypyridine activated with methyl triflate, which is compatible with acid-sensitive protecting groups like Boc. nih.govbeilstein-journals.org
Route B: Esterification Followed by Amine Protection Alternatively, the carboxylic acid moiety of GABA can be esterified first. By treating GABA with benzyl alcohol and an acid catalyst such as p-toluenesulfonic acid in a solvent like toluene (B28343), the amine group is protonated to form an ammonium (B1175870) salt. This in-situ protection prevents the amine from reacting, allowing for the chemoselective formation of Benzyl 4-aminobutanoate.
Following the isolation of the benzyl ester, the primary amine is then protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically straightforward and can be conducted under standard basic or anhydrous conditions to yield the final product, Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate. nih.gov
Utilization of Activated Carboxylic Acid Derivatives
To circumvent the potentially harsh conditions of direct acid-catalyzed esterification and improve reaction efficiency, the carboxylic acid of N-Boc-GABA can be activated prior to reaction with benzyl alcohol. This method, known as Steglich esterification, is widely used for forming esters under mild conditions. wikipedia.org
The process involves treating N-Boc-GABA with a carbodiimide (B86325) coupling reagent, most commonly N,N′-dicyclohexylcarbodiimide (DCC). wikipedia.orgthieme-connect.de The reaction is typically catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerates the esterification and suppresses side reactions. organic-chemistry.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with benzyl alcohol to form the desired benzyl ester. wikipedia.org A key feature of this method is the formal uptake of water by DCC, which forms the insoluble byproduct dicyclohexylurea (DCU) that can be removed by filtration. wikipedia.orgthieme-connect.de
| Route | Key Reagents | Intermediate | Advantages | Considerations |
|---|---|---|---|---|
| Protection then Esterification | 1. Boc₂O, Base 2. Benzyl Bromide, Base | N-Boc-GABA | Mild esterification conditions possible, protecting the Boc group. | Requires isolation of the N-Boc-GABA intermediate. |
| Esterification then Protection | 1. Benzyl Alcohol, p-TsOH 2. Boc₂O, Base | Benzyl 4-aminobutanoate | Chemoselective esterification due to amine protonation. | Requires isolation of the benzyl ester intermediate. |
| Carboxylic Acid Activation | N-Boc-GABA, DCC, DMAP, Benzyl Alcohol | O-acylisourea | Mild reaction conditions (room temp), high yields. wikipedia.orgorganic-chemistry.org | DCC is an allergen; DCU byproduct removal is necessary. rsc.org |
Green Chemistry Principles in the Synthesis of Protected Amino Acid Derivatives
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the application of green chemistry principles. The synthesis of protected amino acids, including this compound, is evolving to incorporate these principles through innovative solvent choices and catalytic systems.
Solvent-Free or Reduced-Solvent Methodologies
A major source of waste in chemical synthesis is solvent use. jk-sci.com Consequently, developing solvent-free or reduced-solvent methods is a key goal of green chemistry.
For the N-protection step, several solvent-free approaches have been developed. The N-tert-butoxycarbonylation of amines can be performed efficiently under solvent-free conditions using heterogeneous acid catalysts like Amberlite-IR 120 resin or by simply mixing the amine with Boc₂O at ambient temperature. Mechanochemical methods, such as ball milling, also provide a solvent-free route for N-Boc protection. scirp.org Furthermore, catalyst-free N-Boc protection has been successfully demonstrated using water as the reaction medium, which offers significant environmental benefits over traditional organic solvents. nih.govorganic-chemistry.org
Catalytic Approaches and Reagent Efficiency
Improving reagent efficiency and utilizing catalytic processes are central tenets of green chemistry that minimize waste by maximizing atom economy.
For the esterification step, traditional coupling reagents like DCC have poor atom economy, generating a stoichiometric amount of dicyclohexylurea byproduct. rsc.org While effective, this creates significant waste. Enzymatic catalysis presents a highly efficient and selective green alternative. Proteases such as papain have been used to catalyze the esterification of N-protected amino acids in organic solvents under mild conditions. researchgate.net These biocatalytic methods offer high selectivity and operate under environmentally friendly conditions, representing a promising direction for the sustainable synthesis of protected amino acid derivatives.
| Principle | Methodology | Example Reagents/Conditions | Green Advantage |
|---|---|---|---|
| Solvent Reduction | Solvent-Free N-Protection | Ball milling; Amberlite-IR 120 catalyst scirp.org | Eliminates solvent waste, simplifies workup. |
| Aqueous Medium | Catalyst-free N-protection in water organic-chemistry.org | Replaces volatile organic solvents with water. | |
| Greener Solvents | Trifluorotoluene, Ionic Liquids nih.govresearchgate.net | Reduces toxicity and environmental impact compared to traditional solvents. | |
| Catalysis & Efficiency | Heterogeneous Catalysis | Yttria-zirconia, Amberlite-IR 120 for N-protection semanticscholar.org | Catalyst is easily recovered and reused, reducing waste. |
| Biocatalysis | Papain for esterification | High selectivity, mild conditions, biodegradable catalyst. |
Purification and Isolation Strategies in Laboratory and Scaled Synthesis
The purification and isolation of this compound, a key intermediate in various synthetic pathways, relies on standard yet meticulously applied techniques common in peptide and amino acid chemistry. The choice of strategy is dictated by the scale of the synthesis, the nature of impurities generated in the preceding synthetic steps, and the desired final purity of the compound. The principal methods employed are liquid-liquid extraction, column chromatography, and crystallization.
Aqueous Work-up and Extraction
Following the synthesis, a primary purification step involves a standard aqueous work-up. This procedure is designed to remove inorganic salts, water-soluble reagents, and by-products. The reaction mixture is typically diluted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH₂Cl₂). wiley-vch.dersc.org This organic phase is then washed sequentially with various aqueous solutions.
A typical washing sequence might include:
A mild acidic solution (e.g., 1N HCl or 10% KHSO₄) to neutralize any remaining basic reagents and remove base-soluble impurities. wiley-vch.de
A mild basic solution (e.g., saturated sodium bicarbonate, NaHCO₃) to remove acidic by-products. orgchemres.org
Water and/or a saturated sodium chloride solution (brine) to remove residual salts and reduce the water content in the organic layer. wiley-vch.de
After the washing steps, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove dissolved water. rsc.orgorgsyn.org The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid. orgsyn.org
Chromatographic Methods
For achieving higher purity, particularly in laboratory-scale syntheses, flash column chromatography is the most frequently reported method. rsc.orgmdpi.com This technique separates the target compound from impurities based on differential adsorption to a stationary phase.
Key parameters for the chromatographic purification of N-Boc protected amino acid esters include:
Stationary Phase: Silica (B1680970) gel is almost universally used as the stationary phase. rsc.orgmdpi.com
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common. The polarity of the eluent is carefully optimized to achieve good separation. Often, a gradient elution is employed, where the proportion of the more polar solvent is gradually increased to elute compounds of increasing polarity. wiley-vch.demdpi.com For closely related compounds, specific ratios such as ethyl acetate/hexane (B92381) have been successfully used. rsc.org In some cases, a three-component eluent system like petroleum ether/ethyl acetate/CH₂Cl₂ has been documented for complex mixtures. rsc.org For larger, cruder purifications, the crude material may be passed through a plug or pad of silica gel to remove baseline impurities before concentration. orgsyn.org
| Technique | Stationary Phase | Typical Eluent System | Reference |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes (Gradient) | wiley-vch.dersc.org |
| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | rsc.org |
| Silica Gel Plug/Pad Filtration | Silica Gel | Ethyl Acetate / Hexanes (1:1) | orgsyn.org |
| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate / CH₂Cl₂ (1:1:1) | rsc.org |
Crystallization and Recrystallization
Crystallization is a powerful technique for obtaining highly pure this compound, especially for larger quantities or when aiming for analytical-grade material. The process involves dissolving the crude product, which is often an oil or an amorphous solid after initial work-up and concentration, in a suitable solvent system and inducing the formation of a crystalline solid. orgsyn.orgpatsnap.comgoogle.com
The selection of the solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing the product to crystallize upon cooling while impurities remain in the mother liquor. For N-Boc protected amino acids and their esters, which are often oils, crystallization can be induced by adding a non-polar "anti-solvent" to a solution of the compound in a more polar solvent. patsnap.com Seeding with a small crystal of the pure compound can also initiate crystallization. google.com
| Solvent System | Notes | Reference |
|---|---|---|
| Toluene / Cyclohexane | Used for a similar dipeptide derivative; the crude solid was dissolved in a warm 3:2 mixture and allowed to cool. | orgsyn.org |
| n-Hexane or Ether | Used for "pulping" or beating an oily crude product after seeding to induce solidification and purify the resulting white solid. | google.com |
The final isolated product, whether from chromatography or crystallization, is typically dried under high vacuum to remove all residual solvents. orgsyn.org The purity is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org
Reactivity and Transformational Chemistry of Benzyl 4 Tert Butoxycarbonyl Carbonyl Amino Butanoate
Selective Deprotection Strategies for Orthogonal Functionalities
The core of utilizing Benzyl (B1604629) 4-{[(tert-butoxycarbonyl)amino]butanoate} lies in the ability to selectively remove either the benzyl ester or the Boc group, leaving the other intact for future transformations. This selective deprotection is crucial for sequential bond formation and the controlled assembly of larger molecular architectures.
Cleavage of the Benzyl Ester (C-terminus)
Deprotection of the C-terminus to reveal the free carboxylic acid is a common and critical step. This is typically achieved while ensuring the N-terminal Boc group remains unaffected.
Catalytic hydrogenation is the most prevalent and efficient method for the cleavage of benzyl esters. commonorganicchemistry.com This method involves the use of a metal catalyst, typically palladium, in the presence of a hydrogen source to reduce the benzyl ester to a carboxylic acid and toluene (B28343). researchgate.net
A standard and highly effective protocol involves the use of palladium on activated carbon (Pd/C) as the catalyst under a hydrogen atmosphere. commonorganicchemistry.com The reaction is generally carried out in solvents such as methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure. commonorganicchemistry.com The Boc protecting group is stable under these neutral hydrogenolysis conditions. researchgate.net Another highly active catalyst for this transformation is Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), which can sometimes offer improved reaction rates.
An alternative to using hydrogen gas is transfer hydrogenation. researchgate.net This technique employs a hydrogen donor molecule in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexadiene. researchgate.netacs.org Transfer hydrogenation can be advantageous as it avoids the need for specialized equipment for handling hydrogen gas. researchgate.net
Table 1: Representative Conditions for Catalytic Hydrogenation of Benzyl Esters
| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Pressure | Notes |
| 10% Pd/C | H₂ gas | Methanol, Ethanol, Ethyl Acetate, THF | Room Temp | Atmospheric | Standard, widely used method. commonorganicchemistry.com |
| 20% Pd(OH)₂/C | H₂ gas | Ethanol, Acetic Acid | Room Temp | Atmospheric | Highly active catalyst, can be faster. |
| 10% Pd/C | Formic Acid | Methanol | Room Temp | N/A | Transfer hydrogenation method. acs.org |
| Pd/C | 1,4-Cyclohexadiene | Ethanol | Room Temp | N/A | Effective hydrogen transfer agent. researchgate.net |
While catalytic hydrogenation is the most common method, certain substrates may be incompatible with hydrogenation conditions (e.g., presence of other reducible functional groups). In such cases, alternative deprotection strategies are employed.
Oxidative Cleavage: Oxidizing agents can be used to cleave benzyl ethers and esters, although they are more commonly applied to p-methoxybenzyl (PMB) ethers which are more susceptible to oxidation. thieme-connect.de Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (B79036) (CAN) can effect this transformation. thieme-connect.de However, simple benzyl groups react more slowly, which can sometimes allow for selective cleavage if other, more labile groups are present. thieme-connect.de Visible-light-mediated debenzylation using DDQ as a photo-oxidant has also been developed, offering a milder alternative. xjtlu.edu.cn
Lewis Acid-Mediated Cleavage: Strong Lewis acids can facilitate the cleavage of benzyl esters. Reagents such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and tin(IV) chloride (SnCl₄) have been used. nih.gov SnCl₄ is noted for its ability to selectively cleave benzyl esters in the presence of benzyl ethers and other common protecting groups. nih.gov These methods are often performed at low temperatures to control reactivity and minimize side reactions. However, the strong acidity of these reagents may not be compatible with all substrates, and careful optimization is often required.
Removal of the tert-Butoxycarbonyl (Boc) Group (N-terminus)
The removal of the N-terminal Boc group is another fundamental transformation, yielding a primary amine that is ready for subsequent coupling or modification. This deprotection is almost exclusively carried out under acidic conditions, which leave the benzyl ester at the C-terminus intact.
The Boc group is designed to be labile to acid. semanticscholar.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide.
The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solution with an inert solvent like dichloromethane (B109758) (DCM). The concentration of TFA can be varied to control the rate of deprotection, but a 25-50% solution in DCM is common. Another frequently used reagent is hydrogen chloride (HCl) dissolved in an organic solvent, such as dioxane or ethyl acetate. nih.govcommonorganicchemistry.com A 4M solution of HCl in dioxane is a standard reagent that efficiently removes the Boc group, often within 30 minutes at room temperature. researchgate.netnih.gov These conditions are generally mild enough to not affect the benzyl ester group. researchgate.netgoogle.com
Table 2: Common Reagents for Acid-Mediated Boc Deprotection
| Reagent | Solvent | Typical Concentration | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 0 °C to Room Temp, 30-60 min | Highly effective, volatile byproducts. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp, 15-30 min | Provides the hydrochloride salt directly. researchgate.netnih.govcommonorganicchemistry.com |
| Hydrogen Chloride (HCl) | Ethyl Acetate | Saturated | Room Temp | Alternative to dioxane. semanticscholar.org |
While TFA and HCl in dioxane are highly effective, their strong acidity can sometimes lead to side reactions with sensitive substrates. Consequently, a variety of milder and more selective protocols have been developed.
Aqueous phosphoric acid has been reported as an effective and mild reagent for the deprotection of Boc groups, showing selectivity over benzyl esters. organic-chemistry.org Similarly, p-toluenesulfonic acid (p-TsOH) in toluene or methanol, sometimes with the aid of microwave irradiation, can rapidly and cleanly remove the Boc group while leaving benzyl esters and ethers intact. researchgate.net
Reactions at the Carboxylic Acid Moiety (Post-Deprotection)
Deprotection of the benzyl ester, typically achieved via catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas), yields 4-(tert-butoxycarbonylamino)butanoic acid (Boc-GABA-OH). acgpubs.org This exposes a free carboxylic acid, which can undergo various transformations, most notably amide bond formation and esterification.
The carboxylic acid of Boc-GABA-OH can be activated by a variety of coupling reagents to facilitate the formation of an amide bond with a free amine, a cornerstone of peptide synthesis. nih.govuni-kiel.de This reaction allows for the incorporation of a GABA unit into a growing peptide chain. The process involves the conversion of the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by an amine. uni-kiel.de
Common coupling strategies involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often in conjunction with additives that suppress racemization and improve efficiency, such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). google.comnih.govpeptide.com Another class of highly efficient reagents includes uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which promote rapid coupling. acgpubs.orgnih.gov For example, Boc-GABA-OH has been successfully coupled to other amino acid units using EDC·HCl and HOBt, or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). acgpubs.orgnih.gov
| Coupling Reagent System | Description | Typical Conditions | Reference |
|---|---|---|---|
| EDC·HCl / HOBt | A water-soluble carbodiimide (B86325) (EDC) combined with an additive (HOBt) to form an active ester, minimizing side reactions and racemization. | Solvent: DMF or DCM; Room temperature. | nih.gov |
| EDC·HCl / NHS | Forms a stable N-hydroxysuccinimide active ester, which then reacts with the amine component. | Solvent: Dichloromethane (DCM); Stirred for ~1 hour before adding the amine. | google.com |
| HATU / HOAt / DIPEA | A highly efficient uronium salt-based coupling agent used with an additive (HOAt) and a hindered base (DIPEA). | Solvent: DMF; Room temperature. | acgpubs.org |
| DCC / DMAP | Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic coupling reagent, used here with a catalyst (DMAP) for esterification, but also applicable for amidation. | Solvent: Dichloromethane (DCM); Room temperature. | researchgate.net |
Beyond amide formation, the carboxylic acid of Boc-GABA-OH can be converted back into an ester through various esterification methods. The Steglich esterification, for instance, utilizes DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to couple a carboxylic acid with an alcohol. researchgate.net This reaction has been documented for the esterification of Boc-GABA-OH with benzyl alcohol, yielding the parent compound Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate. acgpubs.orgresearchgate.net
The activation of the carboxylic acid with reagents like EDC/NHS to form an active ester is another key transformation. google.com While primarily used for amide bond formation, these stable intermediates can also react with alcohols to form esters, demonstrating the versatility of the activated carboxyl group.
Reactions at the Amine Moiety (Post-Deprotection)
Selective removal of the Boc protecting group unveils the primary amine, yielding benzyl 4-aminobutanoate. This deprotection is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or acetone. acgpubs.orgnih.gov The resulting free amine, often isolated as a salt (e.g., hydrochloride or tosylate), is a nucleophile that can participate in acylation and alkylation reactions. epo.orguni-regensburg.de
The newly exposed primary amine of benzyl 4-aminobutanoate is readily acylated by reacting with acyl chlorides, anhydrides, or activated carboxylic acids to form amides. This is a fundamental transformation for building more complex molecules. For instance, the amine can be coupled with other Boc-protected amino acids (like Boc-β-Ala-OH or Boc-GABA-OH) using standard peptide coupling reagents, effectively elongating the molecule from the N-terminus. nih.govunimi.it
Alkylation of the amine is also a common transformation. The primary amine can undergo nucleophilic addition to activated alkenes, such as in a Michael addition with t-butyl acrylate (B77674) in the presence of a base like triethylamine. epo.org It can also be subjected to reductive amination with aldehydes or ketones. nih.gov N-alkylation can also be achieved using alkyl halides, though care must be taken to control the degree of alkylation. For example, o-phenylenediamine (B120857) has been coupled with N-Boc-γ-aminobutyric acid, followed by cyclization and subsequent alkylation of the resulting benzimidazole (B57391) nitrogen. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl Chlorides, Anhydrides, or Activated Carboxylic Acids (e.g., with HATU/EDC) | Amides | nih.govunimi.it |
| Michael Addition (Alkylation) | t-Butyl acrylate, Triethylamine | β-amino ester derivative | epo.org |
| Reductive Amination (Alkylation) | Formaldehyde, NaCNBH₃ | N-methylated amine | nih.gov |
| Formylation | Ethyl formate | N-formyl derivative | uni-halle.de |
Chemical Stability and Degradation Pathways in Synthetic Contexts
The utility of this compound as a building block is critically dependent on the differential stability of its two protecting groups. organic-chemistry.org The Boc group is designed to be labile under acidic conditions, while the benzyl ester is stable to acid but removable by hydrogenolysis. libretexts.org This orthogonal stability allows for selective deprotection at either the N-terminus or C-terminus. organic-chemistry.org
The primary degradation pathway in a synthetic context is the unintended cleavage of one of these groups. The Boc group can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). researchgate.netorganic-chemistry.org The benzyl ester is generally stable to acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C). libretexts.org
Under thermal stress, ester-containing amino acid derivatives can undergo decomposition. For example, studies on N-benzyl glycine (B1666218) ethyl ester show that at high temperatures (380-430 °C), it undergoes unimolecular elimination to yield benzylglycine and ethylene. researchgate.net While these conditions are extreme for typical solution-phase synthesis, it suggests a potential pathway for degradation under harsh thermal conditions. In standard synthetic protocols, the stability of the compound is generally robust, provided that strongly acidic conditions (for the Boc group) and reductive conditions (for the benzyl group) are avoided until their respective removal is intended.
Applications of Benzyl 4 Tert Butoxycarbonyl Carbonyl Amino Butanoate As a Synthetic Building Block
Role in the Synthesis of Substituted GABA Analogs and Derivatives
Gamma-aminobutyric acid (GABA) is a crucial inhibitory neurotransmitter in the mammalian central nervous system. Consequently, the synthesis of its analogs and derivatives is of significant interest for the development of compounds with potential therapeutic applications. Benzyl (B1604629) 4-{[(tert-butoxy)carbonyl]amino}butanoate, as a protected form of GABA, is a key precursor in the synthesis of various substituted GABA analogs. The presence of the Boc protecting group on the amine and the benzyl ester on the carboxylic acid allows for selective modification at other positions of the molecule.
The dual-protected nature of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate allows for the systematic synthesis of a wide array of amidated and esterified GABA analogs. The general strategy involves the selective deprotection of either the N-terminal or the C-terminal, followed by coupling with a desired amine or alcohol, respectively.
For the synthesis of amidated GABA analogs , the benzyl ester can be selectively removed through catalytic hydrogenation, yielding the free carboxylic acid, Boc-GABA-OH. This intermediate can then be coupled with a variety of amines using standard peptide coupling reagents to form the corresponding amides.
| Reagents and Conditions for Amide Formation | |
| Step 1: Deprotection of Benzyl Ester | |
| Reagent | H₂, Pd/C |
| Solvent | Methanol or Ethanol |
| Product | Boc-4-aminobutanoic acid |
| Step 2: Amide Coupling | |
| Coupling Reagents | DCC/DMAP, HATU, HBTU |
| Amine Component | R-NH₂ |
| Product | Boc-NH-(CH₂)₃-CONHR |
Conversely, for the synthesis of esterified GABA analogs , the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose the free amine. The resulting benzyl 4-aminobutanoate can then be acylated or alkylated at the nitrogen atom, or the benzyl ester can be transesterified. More commonly, Boc-protected GABA is esterified with various alcohols using methods like the Steglich esterification. mdpi.com The benzyl ester of the title compound represents one such esterified form. The synthesis of other esters often involves the condensation of Boc-protected GABA with a desired alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
| Reagents and Conditions for Ester Formation | |
| Starting Material | Boc-4-aminobutanoic acid |
| Alcohol Component | R-OH |
| Coupling Reagent | DCC |
| Catalyst | DMAP |
| Product | Boc-NH-(CH₂)₃-COOR |
This compound can be a crucial starting material for the stereoselective synthesis of substituted GABA derivatives. By introducing chiral centers into the butanoate backbone, enantiomerically pure GABA analogs with constrained conformations can be prepared. These conformationally restricted analogs are valuable tools for studying the structure-activity relationships of GABA receptor ligands.
One common strategy involves the α- or β-alkylation of the butanoate chain. This can be achieved by converting the benzyl ester to a chiral enolate, which can then react with an electrophile in a stereocontrolled manner. The choice of chiral auxiliary and reaction conditions dictates the stereochemical outcome of the alkylation. While direct stereoselective synthesis starting from the title compound is not extensively documented, related N-Boc protected amino acids are widely used in such transformations. researchgate.net
Another approach is the use of enzymatic resolution to separate enantiomers of a racemic mixture of substituted GABA derivatives that could be synthesized using the title compound as a starting point.
Utility in Solid-Phase and Solution-Phase Peptide Synthesis
The structural features of this compound make it a suitable building block for incorporation into peptide chains, both in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc-protected amine allows for its use in standard Boc-SPPS protocols, while the benzyl ester provides a stable C-terminal protecting group that can be removed under specific conditions.
In peptide synthesis, this compound can be viewed as a non-proteinogenic amino acid. Its incorporation into an oligopeptide chain introduces a flexible GABA unit, which can act as a spacer or induce specific secondary structures. The process of incorporation would follow the standard steps of peptide synthesis.
In Boc-based solid-phase peptide synthesis , the carboxylic acid of the N-Boc protected GABA moiety (derived from the title compound by hydrogenolysis of the benzyl ester) would be activated and coupled to the free N-terminus of a resin-bound peptide.
| Steps for Incorporation in Boc-SPPS | |
| 1. Resin Preparation | Deprotection of the N-terminal amino acid on the solid support. |
| 2. Activation | Activation of the carboxyl group of Boc-GABA-OH with a coupling reagent (e.g., DCC). |
| 3. Coupling | Reaction of the activated Boc-GABA-OH with the resin-bound peptide. |
| 4. Deprotection | Removal of the Boc group from the newly added GABA unit with an acid (e.g., TFA). |
This compound can be used for the sequential elongation of a peptide chain from the N-terminus. In this scenario, the benzyl ester protects the C-terminus of the GABA unit, while the Boc group is removed to allow for the coupling of the next amino acid.
The general procedure in solution-phase synthesis would involve:
Deprotection of the Boc group of this compound.
Coupling of the resulting free amine with the activated carboxyl group of an N-protected amino acid.
Purification of the resulting dipeptide.
This cycle can be repeated to build a longer peptide chain. The benzyl ester at the C-terminus can be removed at the end of the synthesis by catalytic hydrogenation.
Application in the Construction of Macrocyclic and Heterocyclic Systems
The bifunctional nature of this compound makes it a potential building block for the synthesis of macrocyclic and heterocyclic compounds. The amino and carboxyl groups, after appropriate deprotection, can participate in intramolecular cyclization reactions to form rings of various sizes.
For the construction of macrocycles , a linear precursor containing the GABA unit derived from the title compound can be synthesized. Subsequent intramolecular cyclization, often under high dilution conditions to favor the macrocyclization over polymerization, can yield the desired macrocyclic structure. The flexible four-carbon chain of the GABA moiety can be a key component of the macrocyclic ring.
In the synthesis of heterocyclic systems , the amino group of the deprotected GABA derivative can act as a nucleophile to attack an electrophilic center within the same molecule, leading to the formation of a nitrogen-containing heterocycle. For example, intramolecular amidation could lead to the formation of a lactam, a common heterocyclic motif. While the direct use of this compound in the synthesis of specific macrocyclic or heterocyclic systems is not widely reported in the literature, its structural motifs are present in many such compounds, and its utility as a precursor can be inferred from general synthetic strategies.
Development of Novel Organic Methodologies Utilizing the Protected Aminobutanoate Scaffold
The scaffold of this compound, which combines a protected amine and an activated carboxylic acid in a flexible four-carbon chain, serves as a versatile platform for the development of new synthetic methods. Its distinct functional groups—the tert-butoxycarbonyl (Boc) protecting group, the benzyl ester, and the primary amine precursor—allow for a range of chemical manipulations. This enables its use in constructing more complex molecular architectures, which is of significant interest in fields like medicinal chemistry and materials science. mdpi.com The strategic placement of these functionalities allows chemists to design and execute reactions that are both efficient and selective, leading to the synthesis of diverse molecular structures, including heterocyclic compounds like pyrrolidines. researchgate.net
Chemo- and Regioselective Transformations
The presence of multiple reactive sites within the this compound structure makes chemo- and regioselectivity crucial considerations in its application. The development of methodologies that can selectively target one functional group while leaving others intact is a primary focus of research. The primary challenge and opportunity lie in differentiating the reactivity of the N-Boc group, the benzyl ester, and the aliphatic backbone.
Key transformations often involve the selective cleavage of one of the protecting groups. For instance, the benzyl ester can be selectively removed via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.gov This reaction is highly chemoselective, as the Boc group is stable under these conditions, yielding the free carboxylic acid. Conversely, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) while the benzyl ester remains, liberating the primary amine. This orthogonal deprotection strategy is fundamental in peptide synthesis and allows for stepwise elongation of a molecular chain. nih.govorgsyn.org
The aminobutanoate scaffold can also undergo transformations at the carbon backbone. For example, the α-carbon to the ester carbonyl can potentially be functionalized after deprotonation with a strong base, although this can be challenging. More commonly, derivatives of this scaffold are used in cyclization reactions to form five-membered rings like pyrrolidines, a common motif in many biologically active compounds. researchgate.net
Below is a table summarizing key chemo- and regioselective transformations that can be applied to the this compound scaffold, based on established organic methodologies for similar substrates.
| Transformation | Reagents & Conditions | Targeted Functional Group | Resulting Moiety | Selectivity Notes |
| Debenzylation | H₂, Pd/C, in a solvent like Methanol or Ethyl Acetate (B1210297) | Benzyl Ester | Carboxylic Acid | Highly chemoselective; the Boc group remains intact. nih.gov |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) or HCl in Dioxane | Tert-butoxycarbonyl (Boc) group | Primary Ammonium (B1175870) Salt | Highly chemoselective; the benzyl ester is stable under these conditions. |
| Hydrolysis | LiOH or NaOH in a THF/water mixture | Benzyl Ester | Carboxylate Salt | Can be used as an alternative to hydrogenolysis, especially if other functional groups are sensitive to catalytic reduction. nih.gov |
| Amide Coupling | 1. Debenzylation (H₂/Pd/C). 2. Amine, coupling agents (e.g., HATU, HOBt, EDC) | Carboxylic Acid (post-deprotection) | Amide | A standard procedure in peptide synthesis. |
| Intramolecular Cyclization | 1. Boc Deprotection. 2. Base-mediated cyclization | Amine and Ester | Pyrrolidinone | The liberated amine attacks the benzyl ester carbonyl to form a lactam. |
These selective transformations underscore the utility of the protected aminobutanoate scaffold as a building block. By carefully choosing reaction conditions, chemists can unveil specific reactive sites, enabling the controlled and predictable synthesis of complex target molecules.
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov The this compound scaffold, after appropriate deprotection, can serve as a valuable component in various MCRs.
Upon removal of the Boc protecting group, the resulting benzyl 4-aminobutanoate can act as the amine component in several well-known MCRs. For instance, in the Ugi four-component reaction (U-4CR) , an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acylamino amide. By using benzyl 4-aminobutanoate, a flexible four-carbon linker containing a benzyl ester is incorporated into the final product, offering a scaffold for further diversification.
Similarly, the deprotected amine can participate in the Strecker reaction , a three-component reaction between an amine, a ketone or aldehyde, and a cyanide source to produce an α-aminonitrile. nih.gov This introduces a nitrile group, which is a versatile functional handle for subsequent chemical modifications.
The benzyl ester moiety could also potentially participate in MCRs, for example, as a component that influences the reactivity of other parts of the molecule or as a precursor to a carboxylic acid that can then be used in reactions like the Passerini three-component reaction. nih.gov The versatility of the scaffold allows it to be adapted for various MCRs, leading to the synthesis of complex and diverse molecular structures in a highly efficient manner.
The table below outlines the potential roles of this compound derivatives in prominent multicomponent reactions.
| Multicomponent Reaction | Scaffold Derivative | Role of the Scaffold | Other Components | Resulting Structure |
| Ugi Reaction (4CR) | Benzyl 4-aminobutanoate (Boc-deprotected) | Amine Component | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amide containing the aminobutanoate backbone. |
| Strecker Reaction (3CR) | Benzyl 4-aminobutanoate (Boc-deprotected) | Amine Component | Aldehyde/Ketone, Cyanide Source (e.g., KCN, TMSCN) | α-Aminonitrile with the aminobutanoate moiety. nih.gov |
| Hantzsch Dihydropyridine Synthesis (3CR) | Benzyl 4-aminobutanoate (Boc-deprotected) | Ammonia Surrogate | β-Ketoester, Aldehyde | 1,4-Dihydropyridine derivative N-substituted with the butanoate chain. tcichemicals.com |
| Passerini Reaction (3CR) | 4-{[(tert-Butoxy)carbonyl]amino}butanoic acid (debenzylated) | Carboxylic Acid Component | Aldehyde/Ketone, Isocyanide | α-Acyloxy amide. nih.gov |
The application of the this compound scaffold in MCRs opens up avenues for the rapid synthesis of novel compounds with potential applications in drug discovery and materials science. The ability to introduce this flexible, functionalized linker into complex molecular architectures through single-step reactions highlights its significance as a modern synthetic building block.
Advanced Analytical Methodologies for Characterization in Synthetic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of synthetic products. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a detailed map of the atomic and functional group composition of Benzyl (B1604629) 4-{[(tert-butoxy)carbonyl]amino}butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate.
¹H NMR Spectroscopy : This technique identifies the different types of protons (¹H) in the molecule based on their unique chemical environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the tert-butoxycarbonyl (Boc) group, and the butanoate backbone. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the connectivity of the molecule.
¹³C NMR Spectroscopy : This method detects the carbon atoms (¹³C) in the molecule, with each unique carbon atom giving a distinct signal. The spectrum would confirm the total number of carbon atoms and provide information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). Key signals would correspond to the carbonyl carbons of the ester and carbamate (B1207046) groups, the aromatic carbons of the benzyl ring, the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the butanoate chain.
2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish definitive structural assignments. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the butanoate chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.
A summary of expected NMR data for the structural confirmation of this compound is presented in the following hypothetical tables.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35 | m | 5H | Ar-H (Benzyl) |
| ~5.12 | s | 2H | -O-CH₂ -Ph |
| ~4.80 | br s | 1H | -NH - |
| ~3.15 | q | 2H | -NH-CH₂ - |
| ~2.40 | t | 2H | -CH₂ -COO- |
| ~1.85 | p | 2H | -CH₂-CH₂ -CH₂- |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~173.0 | C =O (Ester) |
| ~156.0 | C =O (Carbamate) |
| ~136.0 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~128.2 | Ar-C H |
| ~128.0 | Ar-C H |
| ~79.0 | -C (CH₃)₃ |
| ~66.5 | -O-C H₂-Ph |
| ~40.0 | -NH-C H₂- |
| ~31.0 | -C H₂-COO- |
| ~28.4 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of sharp peaks for the C=O (ester and carbamate), N-H (amide), and C-O bonds would provide strong evidence for the successful synthesis of the target structure.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| ~3350 | N-H stretch | Carbamate |
| ~3000-2850 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester |
| ~1690 | C=O stretch | Carbamate |
| ~1520 | N-H bend | Carbamate |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) would be used to gently ionize the molecule. The resulting mass spectrum would show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of this compound (C₁₆H₂₃NO₄, Molecular Weight: 293.36 g/mol ).
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. Finding the experimental mass to be in very close agreement with the calculated mass for C₁₆H₂₃NO₄ would provide definitive confirmation of the molecular formula.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the synthetic product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. A sample is passed through a column packed with a stationary phase under high pressure.
In a typical reverse-phase HPLC analysis, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile). The purity of the compound is determined by the percentage of the total peak area that the main peak represents, ideally being >95% for a pure sample. The retention time is a characteristic property of the compound under specific conditions (e.g., column, mobile phase, flow rate, temperature).
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While less common for protected amino acid derivatives due to their lower volatility and potential for thermal degradation, GC could be employed if the compound is sufficiently stable or after derivatization to increase its volatility. The compound would be passed through a column, and its retention time would be used for identification and quantification. The purity would be assessed by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. However, due to the nature of this compound, HPLC is generally the more suitable chromatographic method for purity analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the qualitative analysis of organic compounds. In the synthesis of this compound, TLC serves as a rapid and efficient tool for monitoring the progress of chemical reactions, assessing the purity of the product, and determining the appropriate solvent system for purification by column chromatography.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel on a solid support) and a mobile phase (a solvent or solvent mixture). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. For Boc-protected amino esters like this compound, silica gel is the standard stationary phase.
In synthetic research, reaction progress is monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The purity of the final product can be assessed by the presence of a single spot on the TLC plate.
The choice of the mobile phase is critical for achieving good separation. For compounds of intermediate polarity such as this compound, mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) are commonly employed. rsc.orgrsc.org The ratio of these solvents is adjusted to obtain a retardation factor (Rƒ) value that allows for clear separation from impurities. The Rƒ value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Visualization of the compound on the TLC plate is typically achieved under UV light (at 254 nm) if the compound contains a UV-active chromophore, such as the benzyl group in this case. Additionally, staining with reagents like potassium permanganate, ceric ammonium (B1175870) molybdate, or ninhydrin (B49086) (after deprotection of the Boc group) can be used for visualization.
| Parameter | Description | Typical Values / Reagents |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica Gel |
| Mobile Phase | The solvent system used to elute the compounds. | Ethyl Acetate / Hexane gradients rsc.org |
| Petroleum Ether / Ethyl Acetate mixtures rsc.org | ||
| Retardation Factor (Rƒ) | Ratio of the distance traveled by the analyte to that of the solvent front. | Dependent on the exact solvent ratio. |
| Visualization | Methods used to see the separated spots on the TLC plate. | UV Light (254 nm), Potassium Permanganate stain, Ceric Ammonium Molybdate stain |
X-ray Crystallography for Absolute Configuration Determination (where applicable to synthetic products)
For the compound this compound, a search of publicly available crystallographic databases does not yield an entry for its crystal structure. While crystal structures for related but structurally distinct molecules, such as (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, have been reported, this information is not directly applicable to the title compound. nih.govresearchgate.net
Furthermore, the application of X-ray crystallography for the "absolute configuration determination" is not relevant to this compound. This is because the molecule is achiral; it does not possess any stereocenters and therefore exists as a single, non-chiral structure. Absolute configuration is a concept that applies only to chiral molecules, which can exist as non-superimposable mirror images (enantiomers). As such, while obtaining the crystal structure of this compound would be valuable for confirming its solid-state conformation, it would not be for the purpose of determining absolute configuration.
Future Research Directions and Unexplored Avenues for Benzyl 4 Tert Butoxycarbonyl Carbonyl Amino Butanoate
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic preparations of Benzyl (B1604629) 4-{[(tert-butoxy)carbonyl]amino}butanoate and related compounds often rely on multi-step sequences involving traditional protecting group strategies, stoichiometric reagents, and purification by methods like flash chromatography, which can generate significant solvent waste. rsc.orgresearchgate.net Future research should prioritize the development of more sustainable and efficient "green" synthetic methodologies.
Key areas for exploration include:
Catalytic Approaches: Investigating novel catalytic systems to replace stoichiometric reagents could improve atom economy and reduce waste. This includes exploring enzymatic resolutions or catalytic C-H activation/functionalization routes to streamline the synthesis.
Alternative Solvents and Reaction Conditions: Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, and energy-efficient reaction conditions, like microwave or ultrasound-assisted synthesis, could substantially decrease the environmental footprint of the synthesis.
| Aspect | Current Methods | Potential Future Directions |
|---|---|---|
| Reagents | Often stoichiometric (e.g., coupling agents, bases). rsc.org | Catalytic (e.g., enzymatic, organocatalytic, metal-catalyzed). |
| Process | Multi-step with intermediate isolation and purification. rsc.orgresearchgate.net | One-pot or telescoped reaction sequences. |
| Purification | Flash column chromatography. rsc.org | Crystallization, solvent extraction with recyclable solvents. |
| Solvents | Traditional organic solvents (e.g., Dichloromethane (B109758), Hexane). rsc.org | Green solvents (e.g., water, ionic liquids, bio-solvents). |
Exploration of Novel Reactivity Patterns and Transformations
The chemical structure of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate features several functional groups—a Boc-protected amine, a benzyl ester, and an aliphatic backbone—that offer opportunities for novel chemical transformations.
Future research could focus on:
Selective Functionalization: Developing methods for the selective functionalization of the butanoate backbone at the α- or β-positions would create a new library of substituted γ-amino acid derivatives for use as synthetic building blocks.
Orthogonal Deprotection Strategies: While the Boc and benzyl groups are standard protecting groups, exploring their reactivity under novel, milder, or more selective conditions could enhance the compound's utility in the synthesis of highly functionalized molecules. This could involve developing new catalytic methods for deprotection that are compatible with a wider range of other functional groups.
Derivatization into Novel Scaffolds: Using the compound as a starting point for diastereoselective or enantioselective transformations to construct more complex scaffolds, such as cyclic or spirocyclic structures, could lead to the discovery of new pharmacologically active agents. univie.ac.at The existing functional groups can be used to direct these transformations, offering precise control over stereochemistry.
Expansion of Applications in Complex Organic Synthesis
The primary application of this compound is as a precursor to GABA analogs and as a building block in peptide and peptoid synthesis. nih.govrsc.orgresearchgate.net However, its potential extends far beyond these areas.
Promising avenues for expanded applications include:
Total Synthesis of Natural Products: The γ-amino acid motif is present in numerous natural products with interesting biological activities. This compound could serve as a key chiral building block in the total synthesis of these complex targets.
Development of Foldamers: γ-Amino acids are crucial components of foldamers, which are oligomers that adopt well-defined secondary structures similar to peptides. nih.govresearchgate.net This compound is an ideal starting material for synthesizing novel γ-amino acid monomers to be incorporated into foldamers with unique conformational properties and potential applications in materials science and medicine. nih.gov
Medicinal Chemistry and Drug Discovery: As a constrained GABA analog precursor, it can be used to synthesize targeted libraries of compounds for screening against neurological targets. univie.ac.atnih.gov Its structure allows for systematic modification to explore structure-activity relationships (SAR) for GABA receptors and transporters. nih.govresearchgate.net
| Area of Application | Specific Research Goal | Rationale |
|---|---|---|
| Natural Product Synthesis | Serve as a chiral pool starting material for molecules containing a γ-amino acid fragment. | Provides a readily available, protected C4 amino acid backbone. |
| Foldamer Chemistry | Design and synthesize novel γ-peptide oligomers with predictable folding patterns. nih.gov | The γ-amino acid structure introduces greater flexibility compared to α-amino acids, enabling unique helical and sheet-like structures. researchgate.net |
| Peptidomimetics | Incorporate into peptide sequences to increase stability against enzymatic degradation. nih.gov | The non-natural γ-amino acid linkage is resistant to proteases. |
| Medicinal Chemistry | Create libraries of conformationally restricted GABA analogs to develop more selective receptor agonists or antagonists. univie.ac.atresearchgate.net | Restricting the conformation can improve binding affinity and selectivity for specific receptor subtypes. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The fields of automated synthesis and flow chemistry offer powerful tools to accelerate chemical research and streamline manufacturing. nih.govbeilstein-journals.org Adapting the synthesis and derivatization of this compound to these platforms is a significant and unexplored opportunity.
Future work in this area should include:
Development of Continuous Flow Synthesis: Converting the current batch syntheses of the title compound into a continuous flow process could offer numerous advantages, including improved safety, better heat and mass transfer, higher consistency, and easier scalability. beilstein-journals.org Reactions such as esterification, protection, and deprotection are often well-suited for flow reactors.
Automated Library Synthesis: Integrating flow chemistry with automated purification and analysis systems would enable the rapid synthesis of a large library of derivatives. For example, the benzyl ester could be reacted with a diverse set of amines in a flow reactor to produce a library of amides, or the Boc-protected amine could be deprotected and coupled with various carboxylic acids, all under automated control.
On-Demand Production: A validated flow chemistry platform would allow for the on-demand production of this compound, eliminating the need for long-term storage and ensuring a fresh, high-purity supply for subsequent synthetic steps.
Q & A
Q. What are the standard synthetic routes for Benzyl 4-{[(tert-butoxycarbonyl)amino}butanoate?
The synthesis typically involves sequential protection and coupling steps:
- Step 1 : Protection of the primary amine using tert-butoxycarbonyl (Boc) anhydride in a basic solvent (e.g., THF or DCM) at 0–25°C.
- Step 2 : Esterification of the carboxylic acid group with benzyl bromide or chloride in the presence of a base (e.g., DIPEA or NaH).
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Key Considerations :
- Use of anhydrous conditions to prevent Boc-group hydrolysis.
- Monitoring reaction progress via TLC or HPLC.
Q. How is Benzyl 4-{[(tert-butoxycarbonyl)amino}butanoate characterized structurally?
Standard characterization methods include:
- NMR Spectroscopy :
- ¹H NMR: Peaks at δ 1.4–1.5 ppm (Boc tert-butyl protons), δ 4.5–5.1 ppm (benzyl ester protons), and δ 3.1–3.4 ppm (methylene adjacent to the amine).
- ¹³C NMR: Signals at ~80 ppm (Boc carbonyl) and ~170 ppm (ester carbonyl).
Advanced Research Questions
Q. How do steric and electronic effects of the Boc group influence reactivity in nucleophilic acyl substitution?
Q. What computational methods are used to predict the compound’s reactivity and stability?
- DFT Calculations : B3LYP/6-31G* basis sets optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in solvents like DMSO or water. Key Finding : The Boc group stabilizes the amine by ~10 kcal/mol compared to unprotected analogs, reducing unintended side reactions .
Q. How can competing side reactions during deprotection be mitigated?
- Acidic Deprotection : Use TFA in DCM (1:10 v/v) at 0°C to cleave the Boc group while preserving the benzyl ester.
- Selective Conditions : Avoid prolonged exposure to strong acids (e.g., HCl), which may hydrolyze the ester.
- Monitoring : Track deprotection via LC-MS to confirm intermediate formation .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Stepwise Protection : Protect the amine first (Boc), then the carboxylate (benzyl ester), to avoid intramolecular side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) for esterification steps .
- Catalytic Systems : Use Pd/C for hydrogenolysis of benzyl esters without affecting Boc groups .
Q. How do solvent polarity and temperature affect crystallization?
- Polar Solvents (e.g., MeOH/H₂O): Yield needle-like crystals suitable for X-ray diffraction.
- Nonpolar Solvents (e.g., Hexane): Produce amorphous solids with lower purity. Optimal Conditions : Slow cooling from 40°C in ethyl acetate/hexane (1:3) achieves >95% purity .
Research Applications
Q. What role does this compound play in peptide mimetic design?
- Backbone Modification : The butanoate chain introduces flexibility, mimicking natural peptide conformations.
- Prodrug Synthesis : The benzyl ester enhances lipophilicity, improving cell membrane permeability. Subsequent enzymatic cleavage releases the active carboxylic acid .
Q. How is it utilized in solid-phase combinatorial chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
